
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid
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Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid is a chemical compound with the molecular formula C14H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid typically involves the following steps:
Protection of the Amine Group: The starting material, which contains an amine group, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ether Formation: The Boc-protected amine is then reacted with an appropriate alkylating agent, such as ethylene oxide, to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The reactions are typically carried out under controlled temperature and pressure conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes . Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethanol: Similar in structure but lacks the carboxylic acid group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: Contains a hydroxyl group instead of an ethoxy group.
N-(tert-Butoxycarbonyl)ethanolamine: Similar protecting group but different overall structure.
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid is unique due to its combination of a Boc-protected amine, an ethoxy linkage, and a carboxylic acid group. This combination provides versatility in synthetic applications, allowing for multiple functionalization options and stability during reactions .
Properties
IUPAC Name |
3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-10-6-5-7-11(13(17)18)12(10)20-9-8-16-14(19)21-15(2,3)4/h5-7H,8-9H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQHIDRTVBEGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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